Cas no 89267-41-4 (Dehydronitrendipine)

Dehydronitrendipine structure
Dehydronitrendipine structure
Product Name:Dehydronitrendipine
CAS-Nr.:89267-41-4
MF:C18H18N2O6
MW:358.345324993134
CID:724984
Update Time:2024-11-26

Dehydronitrendipine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Dehydronitrendipine
    • 3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
    • Ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
    • BAY-m 4786
    • 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester (9CI)
    • 3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
    • Ethyl Methyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Photolysis Product)
    • Inchi: 1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3
    • InChI-Schlüssel: YEHVABIPGJLMET-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)=C(C(OCC)=O)C(C)=NC=1C)OC

Berechnete Eigenschaften

  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 26
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 534
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 15
  • XLogP3: 3.2

Experimentelle Eigenschaften

  • Dichte: 1.259±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 59-61 ºC
  • Löslichkeit: Fast unlöslich (0,061 g/l) (25°C),

Dehydronitrendipine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
N0905005
Dehydronitrendipine
89267-41-4 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
TRC
D229990-10mg
Dehydronitrendipine
89267-41-4
10mg
$ 63.00 2023-09-08
TRC
D229990-50mg
Dehydronitrendipine
89267-41-4
50mg
$ 265.00 2023-09-08
TRC
D229990-100mg
Dehydronitrendipine
89267-41-4
100mg
$487.00 2023-05-18
TRC
D229990-250mg
Dehydronitrendipine
89267-41-4
250mg
$973.00 2023-05-18
Biosynth
ID57949-10 mg
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester
89267-41-4
10mg
$63.60 2023-01-04
Biosynth
ID57949-25 mg
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester
89267-41-4
25mg
$127.00 2023-01-04
Biosynth
ID57949-50 mg
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester
89267-41-4
50mg
$191.00 2023-01-04
Biosynth
ID57949-100 mg
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester
89267-41-4
100MG
$636.00 2023-01-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
N0905005
89267-41-4
¥1556.7 2023-01-14

Dehydronitrendipine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Methanol ;  8 h
Referenz
Unexpected oxidation of nitrendipine. Properties of oxidized nitrendipine and its Cu(II) complex
Jori, Nadir; Quispe, Patricia A.; Islas, Maria S.; Piro, Oscar E.; Echeverria, Gustavo A.; et al, Journal of Molecular Structure, 2019, 1177, 199-203

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetic acid ,  Acetonitrile ;  15 °C
Referenz
Photoinduced Aromatization of Dihydropyridines
Lu, Zheng; Yang, Yong-Qing; Li, Hong-Xia, Synthesis, 2016, 48(23), 4221-4227

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]iron Solvents: Acetic acid ;  rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ;  4 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  pH 7
Referenz
A highly efficient biomimetic aromatization of Hantzsch-1,4-dihydropyridines with t-butylhydroperoxide, catalyzed by iron(III) phthalocyanine chloride
Filipan-Litvic, Mirela; Litvic, Mladen; Vinkovic, Vladimir, Bioorganic & Medicinal Chemistry, 2008, 16(20), 9276-9282

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Nitric acid Solvents: Water
Referenz
Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450
Boecker, Ronald H.; Guengerich, F. Peter, Journal of Medicinal Chemistry, 1986, 29(9), 1596-603

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Tempo ,  Sodium nitrite ,  Iron chloride (FeCl3) Solvents: Acetic acid ,  Acetonitrile ;  45 min, rt
Referenz
An efficient transition-metal-chloride/sodium-nitrite/TEMPO catalytic system for aerobic oxidative aromatization of Hantzsch 1,4-dihydropyridines
Lou, Bin-Hui; Chen, Shu-Bin; Wang, Jian; Chen, Ying; Li, Jing-Hua, Journal of Chemical Research, 2013, 37(7), 409-412

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Carbamide peroxide Catalysts: Iodine Solvents: Ethyl acetate ;  1.55 h, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  rt
Referenz
An efficient, metal-free, room temperature aromatization of Hantzsch-1,4-dihydropyridines with urea-hydrogen peroxide adduct, catalyzed by molecular iodine
Filipan-Litvic, Mirela; Litvic, Mladen; Vinkovic, Vladimir, Tetrahedron, 2008, 64(24), 5649-5656

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Methanol ;  rt
Referenz
Intramolecular Electron Transfer in the Photochemistry of Some Nitrophenyldihydropyridines
Fasani, Elisa; Fagnoni, Maurizio; Dondi, Daniele; Albini, Angelo, Journal of Organic Chemistry, 2006, 71(5), 2037-2045

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Lead tetraacetate Solvents: Dichloromethane ;  15 min, rt; 60 min, rt
Referenz
Mild, selective, and high-yield oxidation of Hantzsch 1,4-dihydropyridines with lead(IV) acetate
Litvic, Mladen; Cepanec, Ivica; Filipan, Mirela; Kos, Karmen; Bartolincic, Anamarija; et al, Heterocycles, 2005, 65(1), 23-35

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
A polarographic study of the photodegradation of nitrendipine
Squella, J. A.; Zanocco, A.; Perna, S.; Nunez-Vergara, L. J., Journal of Pharmaceutical and Biomedical Analysis, 1990, 8(1), 43-7

Dehydronitrendipine Raw materials

Dehydronitrendipine Preparation Products

Empfohlene Lieferanten
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd
Yunnanjiuzhen
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Yunnanjiuzhen
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.